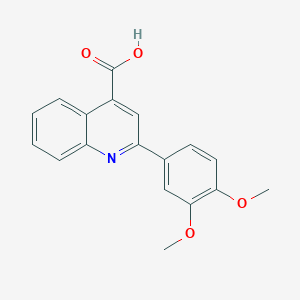

2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-22-16-8-7-11(9-17(16)23-2)15-10-13(18(20)21)12-5-3-4-6-14(12)19-15/h3-10H,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJSXKUVHNQWOPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350106 | |

| Record name | 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133676-16-1 | |

| Record name | 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 133676-16-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid, a quinoline derivative of interest in medicinal chemistry and drug discovery. This document details the core synthetic strategies, providing established experimental protocols and quantitative data to support further research and development.

Introduction

Quinoline-4-carboxylic acids are a significant class of heterocyclic compounds, forming the core structure of numerous biologically active molecules with applications as antitumor, antiviral, and antibacterial agents. The specific analogue, this compound, incorporates the veratryl (3,4-dimethoxyphenyl) moiety, a common feature in various natural products and pharmacologically active compounds. The synthesis of this target molecule can be efficiently achieved through established named reactions in heterocyclic chemistry, primarily the Doebner reaction and the Pfitzinger reaction.

Core Synthetic Pathways

The two most prominent and versatile methods for the synthesis of 2-aryl-quinoline-4-carboxylic acids are the Doebner reaction and the Pfitzinger reaction.

-

The Doebner Reaction : This is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid.[1][2][3] It offers a direct and convergent route to the desired quinoline-4-carboxylic acid scaffold. The reaction typically proceeds under acidic catalysis or thermally.[4]

-

The Pfitzinger Reaction : This classical method involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[5][6][7] For the synthesis of the target molecule, the corresponding acetophenone derivative (3',4'-dimethoxyacetophenone) would be required.

This guide will focus on the Doebner reaction as a primary pathway due to its operational simplicity and the direct incorporation of the desired substituents from commercially available starting materials.

Doebner Reaction: Synthesis of this compound

The Doebner reaction provides a straightforward, one-pot synthesis of this compound from aniline, 3,4-dimethoxybenzaldehyde (veratraldehyde), and pyruvic acid.

Reaction Scheme

Caption: Doebner reaction for the synthesis of the target molecule.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of a 2-aryl-quinoline-4-carboxylic acid via the Doebner reaction. This protocol is adapted from established procedures for similar compounds and can be optimized for the specific synthesis of this compound.

Materials:

-

Aniline

-

3,4-Dimethoxybenzaldehyde (Veratraldehyde)

-

Pyruvic Acid

-

Ethanol (absolute)

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline (1.0 mmol), 3,4-dimethoxybenzaldehyde (1.0 mmol), and pyruvic acid (1.0 mmol) in absolute ethanol (5-10 mL).

-

Heat the reaction mixture to reflux and maintain for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

The precipitated solid product is collected by vacuum filtration.

-

The crude product can be purified by recrystallization from ethanol to afford the pure this compound.

Pfitzinger Reaction: An Alternative Synthetic Pathway

The Pfitzinger reaction offers an alternative route to the target molecule, starting from isatin and 3',4'-dimethoxyacetophenone.

Reaction Scheme

Caption: Pfitzinger reaction for the synthesis of the target molecule.

Experimental Protocol

The following is a general procedure for the Pfitzinger synthesis of quinoline-4-carboxylic acids.

Materials:

-

Isatin

-

3',4'-Dimethoxyacetophenone

-

Potassium Hydroxide (KOH)

-

Ethanol (absolute)

-

Water

-

Hydrochloric Acid (HCl) or Acetic Acid

Procedure:

-

Dissolve potassium hydroxide in a mixture of ethanol and water in a round-bottom flask.

-

Add isatin to the basic solution and stir until it dissolves, which may involve the opening of the isatin ring.

-

To this solution, add 3',4'-dimethoxyacetophenone.

-

Heat the reaction mixture to reflux for several hours (typically 12-24 hours). Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the residue with water and extract with a non-polar solvent (e.g., diethyl ether) to remove any unreacted ketone.

-

Cool the aqueous layer in an ice bath and carefully acidify with dilute hydrochloric acid or acetic acid to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

The crude product can be further purified by recrystallization.

Quantitative Data

| Parameter | Value | Reference |

| Molecular Formula | C₁₈H₁₅NO₄ | [8] |

| Molecular Weight | 309.32 g/mol | [8] |

| Appearance | Expected to be a solid | N/A |

| Yield (Doebner) | High yields (e.g., 90% for a related trimethoxy derivative) have been reported for similar catalyst-free Doebner reactions. | N/A |

| Melting Point | Not reported for the target molecule. A related compound, 2-(3,4-dimethoxyphenyl)-5,6,7-trimethoxyquinoline-4-carboxylic acid, has a melting point of 228-230 °C. | N/A |

| Mass Spectrometry | m/z (M+H)⁺ calculated: 310.1023. Predicted m/z for various adducts are available. | [8] |

Experimental Workflow

The general workflow for the synthesis and purification of this compound via the Doebner reaction is depicted below.

Caption: General experimental workflow for the Doebner synthesis.

Conclusion

The synthesis of this compound can be effectively achieved using well-established synthetic methodologies. The Doebner reaction, in particular, offers a highly efficient and convergent one-pot approach. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis of novel quinoline-based compounds for potential therapeutic applications. Further optimization of reaction conditions may be necessary to achieve maximum yields and purity for the specific target molecule.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Doebner reaction - Wikipedia [en.wikipedia.org]

- 3. Doebner Reaction (Chapter 19) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. Doebner-Miller_reaction [chemeurope.com]

- 5. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PubChemLite - this compound (C18H15NO4) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Pfitzinger Reaction for the Synthesis of 2-Aryl-Quinoline-4-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

The Pfitzinger reaction, a cornerstone in heterocyclic chemistry, provides a robust and versatile method for the synthesis of quinoline-4-carboxylic acids.[1][2][3] This reaction involves the condensation of isatin or its derivatives with a carbonyl compound that has an α-methylene group, conducted in the presence of a base.[1][4] The resulting 2-aryl-quinoline-4-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide array of biological activities, including anticancer, antiviral, antibacterial, and antimalarial properties.[1][5] This guide offers a detailed examination of the reaction mechanism, experimental protocols, and applications relevant to drug discovery and development.

Core Reaction Mechanism

The Pfitzinger reaction proceeds through a well-established multi-step mechanism. The process begins with the base-catalyzed hydrolysis of the isatin amide bond, followed by condensation with an aryl ketone, and concludes with an intramolecular cyclization and dehydration.

-

Ring Opening of Isatin : The reaction is initiated by a strong base, such as potassium hydroxide (KOH), which hydrolyzes the amide bond of the isatin ring. This ring-opening step forms a keto-acid intermediate (2-aminophenylglyoxylic acid).[1][3] This intermediate is typically generated in situ and used directly in the next step.[1][3]

-

Condensation and Imine Formation : The keto-acid intermediate, possessing an aniline moiety, reacts with a carbonyl compound—in this case, an aryl ketone (e.g., acetophenone)—to form an imine.[1][3]

-

Tautomerization : The resulting imine tautomerizes to its more stable enamine form.[1][3]

-

Intramolecular Cyclization & Dehydration : The enamine undergoes an intramolecular cyclization, an aldol-type condensation, followed by a dehydration step (aromatization) to yield the final, stable 2-aryl-quinoline-4-carboxylic acid product.[1][3]

Below is a diagram illustrating the reaction pathway.

References

An In-depth Technical Guide to the Doebner-von Miller Synthesis of Substituted Quinolines

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1] Its prevalence in biologically active compounds, including antimalarial, anticancer, and antimicrobial agents, drives the continuous development of efficient synthetic methodologies.[2] Among the classical methods, the Doebner-von Miller reaction remains a powerful and versatile tool for the construction of the quinoline ring system. This in-depth technical guide provides a comprehensive overview of the Doebner-von Miller synthesis, including its core principles, mechanistic pathways, detailed experimental protocols, and a quantitative analysis of its applications in the synthesis of a diverse range of substituted quinolines.

Core Principles of the Doebner-von Miller Synthesis

The Doebner-von Miller reaction is an organic reaction that synthesizes quinolines from an aniline and an α,β-unsaturated carbonyl compound.[3] This acid-catalyzed reaction is a modification of the Skraup synthesis and offers greater versatility in introducing substituents onto the quinoline ring.[4] When the α,β-unsaturated carbonyl compound is generated in situ from an aldol condensation, the reaction is referred to as the Beyer method.[3]

Starting Materials:

-

Anilines: A wide variety of substituted anilines can be employed, allowing for the introduction of functional groups onto the benzene portion of the quinoline ring.

-

α,β-Unsaturated Carbonyl Compounds: Aldehydes and ketones with a carbon-carbon double bond in conjugation with the carbonyl group are key reactants. These determine the substitution pattern on the pyridine ring of the quinoline product.

General Reaction Conditions:

The reaction is typically carried out under strong acidic conditions, utilizing either Brønsted acids such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), or Lewis acids like tin tetrachloride (SnCl₄) and zinc chloride (ZnCl₂).[5] The reaction often requires heating to proceed at a reasonable rate. A common challenge is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound, which can lead to the formation of tar and reduced yields. To mitigate this, a biphasic solvent system is often employed.

Mechanistic Pathways

The precise mechanism of the Doebner-von Miller reaction has been a subject of debate, with two primary pathways being proposed: the 1,4-addition pathway and the fragmentation-recombination pathway.

1. The 1,4-Addition (Michael Addition) Pathway

This proposed mechanism involves the initial Michael-type 1,4-addition of the aniline to the α,β-unsaturated carbonyl compound. This is followed by an intramolecular electrophilic cyclization onto the aromatic ring. The resulting dihydroquinoline intermediate is then oxidized to the final aromatic quinoline product.

2. The Fragmentation-Recombination Pathway

Evidence from carbon isotope scrambling experiments has led to the proposal of a more complex fragmentation-recombination mechanism.[6] In this pathway, the reaction begins with a nucleophilic conjugate addition of the aniline to the α,β-unsaturated carbonyl. This intermediate then fragments into an imine and a saturated ketone. These fragments then recombine in a condensation reaction, and subsequent reaction with a second molecule of aniline, cyclization, and elimination leads to the final quinoline product.[3]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of specific substituted quinolines via the Doebner-von Miller reaction.

General Experimental Workflow

A typical experimental workflow for the Doebner-von Miller synthesis is outlined below.

Synthesis of 2-Methylquinoline

Materials:

-

Aniline

-

Crotonaldehyde

-

Concentrated Hydrochloric Acid

-

Toluene

-

Sodium Hydroxide

-

Dichloromethane or Ethyl Acetate

-

Anhydrous Sodium Sulfate

-

Brine

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.

-

Heat the mixture to reflux.

-

In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.

-

Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

-

After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

Synthesis of 2,4-Dimethyl-7-nitroquinoline

This protocol describes the initial Doebner-von Miller step in a multi-step synthesis.

Materials:

-

3-Nitroaniline

-

Crotonaldehyde

-

Concentrated Hydrochloric Acid

-

Zinc Chloride (anhydrous)

-

Sodium Hydroxide

-

Chloroform

-

Water

Procedure:

-

Combine 3-nitroaniline, concentrated hydrochloric acid, and anhydrous zinc chloride in a reaction vessel.

-

Heat the mixture.

-

Slowly add crotonaldehyde to the heated reaction mixture.

-

After the addition is complete, continue heating for the specified time as determined by reaction monitoring (e.g., TLC).

-

Cool the reaction mixture and neutralize with a sodium hydroxide solution.

-

Extract the product with chloroform.

-

Wash the organic layer with water, dry over an anhydrous salt, and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude 2,4-dimethyl-7-nitroquinoline by an appropriate method such as recrystallization or column chromatography.

Quantitative Data Presentation

The following tables summarize quantitative data from the literature for the Doebner-von Miller synthesis of various substituted quinolines, showcasing the influence of different reactants and conditions on the reaction yield.

Table 1: Synthesis of 2-Carboxy-4-arylquinolines [7]

| Entry | Aniline | γ-Aryl-β,γ-unsaturated α-ketoester | Product | Yield (%) |

| 1 | 2,3-Dimethylaniline | Methyl (3E)-2-oxo-4-phenylbut-3-enoate | Methyl 2,3-dimethyl-4-phenylquinoline-8-carboxylate | 80 |

| 2 | 4-Methoxyaniline | Methyl (3E)-2-oxo-4-phenylbut-3-enoate | Methyl 6-methoxy-4-phenylquinoline-2-carboxylate | 85 |

| 3 | 4-Chloroaniline | Methyl (3E)-2-oxo-4-phenylbut-3-enoate | Methyl 6-chloro-4-phenylquinoline-2-carboxylate | 82 |

| 4 | Aniline | Methyl (3E)-4-(4-chlorophenyl)-2-oxobut-3-enoate | Methyl 4-(4-chlorophenyl)quinoline-2-carboxylate | 88 |

| 5 | 4-Aminophenol | Methyl (3E)-2-oxo-4-phenylbut-3-enoate | Methyl 6-hydroxy-4-phenylquinoline-2-carboxylate | 79 |

Table 2: General Doebner-von Miller Synthesis of Substituted Quinolines [8]

| Entry | Aniline | α,β-Unsaturated Carbonyl | Product | Yield (%) |

| 1 | Aniline | Cinnamaldehyde | 2-Phenylquinoline | 76 |

| 2 | Aniline | Crotonaldehyde | 2-Methylquinoline | 78 |

| 3 | 4-Methylaniline | Crotonaldehyde | 2,6-Dimethylquinoline | 72 |

| 4 | 4-Chloroaniline | Cinnamaldehyde | 6-Chloro-2-phenylquinoline | 76 |

Applications in Drug Development and Materials Science

Substituted quinolines synthesized via the Doebner-von Miller reaction are of significant interest to drug development professionals due to their broad spectrum of biological activities.[9] The quinoline core is a key pharmacophore in a variety of therapeutic agents, including:

-

Antimalarials: Chloroquine and mefloquine are classic examples of quinoline-based antimalarial drugs.

-

Anticancer Agents: Certain quinoline derivatives have shown potent anticancer activity by targeting various signaling pathways involved in cell proliferation and survival.[10]

-

Antimicrobials: The quinoline scaffold is present in numerous antibacterial and antifungal compounds.

In materials science, the rigid, planar structure and tunable electronic properties of quinolines make them valuable components in the development of:

-

Organic Light-Emitting Diodes (OLEDs): Quinolines are used as ligands in metal complexes that serve as emissive materials in OLEDs.

-

Dyes and Sensors: The chromophoric nature of the quinoline ring system allows for its use in the design of various dyes and chemical sensors.

The Doebner-von Miller synthesis, with its operational simplicity and versatility, continues to be a vital tool for accessing novel substituted quinolines for a wide range of applications, driving innovation in both medicine and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, and antiproliferative screening of new quinoline derivatives bearing a cis-vinyl triamide motif as apoptosis activators and EGFR-TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic and Synthetic Overview of 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and synthetic methodology related to 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this guide presents a compilation of data from structurally analogous compounds and predicted values to serve as a valuable reference for researchers in the field.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on data reported for closely related quinoline-4-carboxylic acid derivatives and computational predictions.

Table 1: Predicted Mass Spectrometry Data

Mass spectrometry data for the title compound is predicted based on its chemical formula (C₁₈H₁₅NO₄) and molecular weight (309.32 g/mol ). The table below lists the predicted mass-to-charge ratios (m/z) for various adducts.[1]

| Adduct Type | Predicted m/z |

| [M+H]⁺ | 310.10738 |

| [M+Na]⁺ | 332.08932 |

| [M-H]⁻ | 308.09282 |

| [M+NH₄]⁺ | 327.13392 |

| [M+K]⁺ | 348.06326 |

| [M]⁺ | 309.09955 |

Data from computational predictions.[1]

Table 2: Representative ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.76 (d, J=8.5 Hz) | Doublet | 1H | H-5 |

| 8.24 (s) | Singlet | 1H | H-3 |

| 8.18 (d, J=8.5 Hz) | Doublet | 1H | H-8 |

| 7.87 (t, J=7.7 Hz) | Triplet | 1H | H-7 |

| 7.72 (t, J=7.5 Hz) | Triplet | 1H | H-6 |

| 7.65-7.55 (m) | Multiplet | 5H | Phenyl H |

| 14.0 (br s) | Broad Singlet | 1H | COOH |

Note: This data is for an analogous compound and serves as an estimation. The chemical shifts and coupling constants for this compound will differ due to the presence of the dimethoxyphenyl group.

Table 3: Representative ¹³C NMR Spectroscopic Data

Similar to the ¹H NMR data, direct experimental ¹³C NMR data for the title compound is scarce. The data below is for a related quinoline derivative and is intended to provide an approximate reference for the expected chemical shifts.

| Chemical Shift (ppm) | Assignment |

| 167.0 | Carboxylic Acid Carbonyl (C=O) |

| 157.5 | C2 (Quinoline) |

| 147.0 | C8a (Quinoline) |

| 144.0 | C4 (Quinoline) |

| 138.0 | Phenyl C1' |

| 130.5 | Quinoline CH |

| 129.5 | Phenyl CH |

| 129.0 | Quinoline CH |

| 127.5 | Phenyl CH |

| 126.0 | C4a (Quinoline) |

| 123.5 | Quinoline CH |

| 118.5 | C3 (Quinoline) |

Note: This data is for an analogous compound. The signals for the 3,4-dimethoxyphenyl group (including two methoxy carbons around 56 ppm and aromatic carbons) are not included in this representative data.

Table 4: Representative Infrared (IR) Spectroscopy Data

The IR spectrum of a carboxylic acid is characterized by several key absorption bands. The expected vibrational frequencies for this compound are listed below, based on typical values for this class of compounds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| 3100-3000 | Medium | C-H stretch (Aromatic) |

| 2980-2850 | Medium | C-H stretch (Aliphatic -OCH₃) |

| 1710-1680 | Strong | C=O stretch (Carboxylic acid) |

| 1600-1450 | Medium | C=C stretch (Aromatic rings) |

| 1280-1210 | Strong | C-O stretch (Aryl ether and Carboxylic acid) |

| 1150-1020 | Strong | C-O stretch (Aryl ether) |

| 900-675 | Strong | C-H bend (Aromatic out-of-plane) |

Experimental Protocols

The synthesis of 2-substituted quinoline-4-carboxylic acids is commonly achieved through well-established named reactions, such as the Doebner reaction or the Pfitzinger condensation.

Synthetic Protocol: Doebner Reaction

The Doebner reaction provides a three-component one-pot synthesis of quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[2][3][4]

Reactants:

-

Aniline

-

3,4-Dimethoxybenzaldehyde

-

Pyruvic acid

-

Solvent (e.g., Ethanol, Acetic Acid)

-

Catalyst (optional, e.g., Trifluoroacetic acid)

Procedure:

-

A mixture of aniline and 3,4-dimethoxybenzaldehyde in the chosen solvent is refluxed for approximately 1 hour.

-

Pyruvic acid (and catalyst, if used) is then added to the reaction mixture.

-

The mixture is refluxed for an additional 12-24 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and poured into ice water.

-

The resulting precipitate is collected by filtration.

-

Purification of the crude product is typically achieved by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure this compound.

Synthetic Protocol: Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base to yield substituted quinoline-4-carboxylic acids. For the synthesis of the title compound, a derivative of 3,4-dimethoxyacetophenone would be required.

Reactants:

-

Isatin

-

1-(3,4-Dimethoxyphenyl)ethan-1-one (3',4'-Dimethoxyacetophenone)

-

Base (e.g., Potassium hydroxide)

-

Solvent (e.g., Ethanol/Water mixture)

Procedure:

-

Isatin and 1-(3,4-dimethoxyphenyl)ethan-1-one are dissolved in a solution of potassium hydroxide in an ethanol/water mixture.

-

The reaction mixture is heated to reflux for 12-48 hours.

-

After cooling, the solution is acidified with a suitable acid (e.g., acetic acid) to precipitate the product.

-

The solid product is collected by filtration, washed with water, and dried.

-

Further purification can be carried out by recrystallization.

Visualizations

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a target compound like this compound.

Caption: General workflow for chemical synthesis and characterization.

Logical Relationship of Spectroscopic Techniques

This diagram outlines the relationship between different spectroscopic techniques and the structural information they provide for the characterization of an organic molecule.

Caption: Relationship of spectroscopic methods to molecular structure.

References

- 1. PubChemLite - this compound (C18H15NO4) [pubchemlite.lcsb.uni.lu]

- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cbijournal.com [cbijournal.com]

- 4. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives [mdpi.com]

An In-depth Technical Guide to the Solubility Profile of 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information and predicted characteristics of 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid, a molecule of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information on its predicted physicochemical properties, general experimental protocols for solubility determination, and the biological context of closely related quinoline-4-carboxylic acid derivatives.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₅NO₄ | [1][2] |

| Molecular Weight | 309.32 g/mol | [2] |

| Predicted pKa | 0.96 ± 0.10 | [2] |

| Predicted XlogP | 3.3 | [1] |

Note: These values are computationally predicted and should be confirmed by experimental data.

The predicted pKa suggests that this compound is a strong acid. The predicted XlogP value of 3.3 indicates a moderate level of lipophilicity, suggesting that it will likely exhibit limited solubility in aqueous media and better solubility in organic solvents. For comparison, the parent compound, quinoline-4-carboxylic acid, is soluble in DMSO at 34 mg/mL[3]. Dimethyl sulfoxide (DMSO) is a powerful, water-miscible organic solvent capable of dissolving a wide range of organic and inorganic compounds[4][5].

Experimental Protocols for Solubility Determination

To ascertain the definitive solubility profile of this compound, standardized experimental assays are required. The following are detailed methodologies for two common types of solubility assays: kinetic and thermodynamic.

Kinetic Solubility Assay

This high-throughput method is often employed in the early stages of drug discovery to rapidly assess the solubility of a large number of compounds[6][7]. It measures the concentration of a compound that remains in solution after being rapidly diluted from a DMSO stock into an aqueous buffer.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in 100% DMSO.

-

Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.

-

Aqueous Dilution: Add a small aliquot of each DMSO concentration to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, PBS, at a specific pH) in a microtiter plate. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 1-2 hours) with shaking[8].

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or a UV/Vis plate reader at a wavelength where the compound does not absorb (e.g., 620 nm) to detect the formation of a precipitate[7].

-

Quantification (Optional): For a more precise measurement, the supernatant can be separated from any precipitate by filtration or centrifugation. The concentration of the dissolved compound in the supernatant is then determined by a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS)[9].

Caption: Workflow for a typical kinetic solubility assay.

Thermodynamic Solubility Assay

This method determines the equilibrium solubility of a compound, which is the maximum concentration that can be dissolved in a solvent under thermodynamic equilibrium. It is considered the "gold standard" for solubility measurement and is often used in later stages of drug development[10][11].

Methodology:

-

Compound Addition: Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, PBS at various pH values, ethanol).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached[8].

-

Phase Separation: Separate the undissolved solid from the solution by filtration or centrifugation.

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS. A standard curve of the compound in the respective solvent is required for accurate quantification.

Caption: Workflow for a standard thermodynamic solubility assay.

Biological Context and Signaling Pathways

While direct evidence of the biological activity of this compound is scarce, the broader class of quinoline-4-carboxylic acid derivatives has been extensively studied and shown to possess a wide range of biological activities, including antimicrobial, antifungal, antioxidant, and anticancer properties[12][13].

Notably, a structurally similar compound, 8-Benzoyl-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid , has been identified as an inhibitor of Multidrug Resistance Protein 2 (MRP2)[14]. MRP2 is an ATP-binding cassette (ABC) transporter protein that plays a crucial role in the efflux of various drugs and xenobiotics from cells. Inhibition of MRP2 can be a strategy to overcome multidrug resistance in cancer cells.

Given the structural similarity, it is plausible that this compound could also interact with MRP2 or other ABC transporters. The following diagram illustrates a simplified hypothetical signaling pathway involving MRP2 inhibition.

Caption: A simplified diagram of MRP2-mediated drug efflux and its potential inhibition.

Conclusion

This technical guide has summarized the currently available information on the solubility profile and potential biological relevance of this compound. While experimental data on its solubility is lacking, computational predictions suggest it is a lipophilic acid, likely requiring organic solvents or pH modification for dissolution in aqueous media. The provided experimental protocols offer a clear path for determining its kinetic and thermodynamic solubility. The biological context, inferred from structurally related compounds, points towards a potential role as an inhibitor of ABC transporters like MRP2, a hypothesis that warrants further investigation. This guide serves as a foundational resource for researchers initiating studies on this compound, enabling informed decision-making in experimental design and future research directions.

References

- 1. PubChemLite - this compound (C18H15NO4) [pubchemlite.lcsb.uni.lu]

- 2. Page loading... [guidechem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. gchemglobal.com [gchemglobal.com]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. enamine.net [enamine.net]

- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 10. sygnaturediscovery.com [sygnaturediscovery.com]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. researchgate.net [researchgate.net]

- 13. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 14. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Quinoline-4-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of a pivotal scaffold in medicinal chemistry.

The quinoline-4-carboxylic acid core is a privileged scaffold in drug discovery, forming the foundation of numerous compounds with a broad spectrum of therapeutic applications. This technical guide provides a comprehensive overview of the significant biological activities of these derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols, quantitative biological data, and elucidated mechanisms of action are presented to serve as a valuable resource for researchers, scientists, and drug development professionals.

Anticancer Activity: Targeting Key Cellular Pathways

Quinoline-4-carboxylic acid derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[1][2][3] Their mechanisms of action are diverse and include the inhibition of critical enzymes involved in cancer progression, such as Sirtuin 3 (SIRT3) and dihydroorotate dehydrogenase (DHODH).[4][5]

Inhibition of SIRT3

Certain 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as potent and selective inhibitors of SIRT3, a mitochondrial deacetylase implicated in cancer metabolism.[4][6][7] For instance, the compound designated as P6 demonstrated a SIRT3 inhibitory IC50 value of 7.2 µM, with selectivity over SIRT1 and SIRT2.[4][7] This inhibition leads to cell cycle arrest, primarily at the G0/G1 phase, and induces differentiation in leukemic cell lines, highlighting a potential therapeutic strategy for hematological malignancies.[4][7]

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells like cancer cells.[5][8] Quinoline-4-carboxylic acid derivatives have been developed as potent DHODH inhibitors. For example, compound 41 and 43 showed significant DHODH inhibition with IC50 values of 9.71 nM and 26.2 nM, respectively.[5] By inhibiting DHODH, these compounds deplete the pyrimidine pool, leading to cell cycle arrest and inhibition of tumor growth.

Table 1: Anticancer Activity of Selected Quinoline-4-Carboxylic Acid Derivatives

| Compound ID | Cancer Cell Line | Activity (IC50/GI50) | Reference |

| P6 | MLLr leukemic cells | 7.2 µM (SIRT3 inhibition) | [4][7] |

| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j) | MCF-7 (Breast) | 82.9% growth reduction at 100 µM | [9] |

| Compound 41 | DHODH Inhibition | 9.71 nM | [5] |

| Compound 43 | DHODH Inhibition | 26.2 nM | [5] |

| Quinoline-2-carboxylic acid | HeLa (Cervical) | Significant cytotoxicity | [1][2] |

| Quinoline-4-carboxylic acid | MCF-7 (Breast) | Remarkable growth inhibition | [1][2] |

Antimicrobial Activity: A Renewed Focus on an Established Scaffold

The quinoline core is historically significant in the development of antimicrobial agents. Modern derivatives of quinoline-4-carboxylic acid continue to show promising activity against a variety of bacterial and fungal pathogens, including drug-resistant strains.[10][11][12]

Substituted 2-phenyl-quinoline-4-carboxylic acid derivatives have demonstrated notable antibacterial effects. For example, compound 5a4 exhibited significant activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 64 µg/mL, while compound 5a7 was most active against Escherichia coli with an MIC of 128 µg/mL.[10] The introduction of different substituents on the quinoline and phenyl rings allows for the fine-tuning of antimicrobial potency and spectrum.

Table 2: Antimicrobial Activity of Selected Quinoline-4-Carboxylic Acid Derivatives

| Compound ID | Microorganism | Activity (MIC) | Reference |

| Compound 5a4 | Staphylococcus aureus | 64 µg/mL | [10] |

| Compound 5a7 | Escherichia coli | 128 µg/mL | [10] |

| Compound 1 | MRSA | 15.62 µg/mL | [11] |

| Compound 3 | MDR E. coli | 7.81 µg/mL | [11] |

| Substituted quinoline derivatives | Gram-positive & Gram-negative bacteria | 62.50–250 μg/ml | [11] |

Anti-inflammatory Activity: Modulating the Inflammatory Response

Quinoline-4-carboxylic acid derivatives have also demonstrated significant anti-inflammatory properties.[1][2] In cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, these compounds have been shown to reduce the production of pro-inflammatory mediators.[1][2][13] The anti-inflammatory effects of these derivatives are comparable to the classical nonsteroidal anti-inflammatory drug (NSAID) indomethacin, but without the associated cytotoxicity in inflamed macrophages.[1][2]

Experimental Protocols

Synthesis of Quinoline-4-Carboxylic Acid Derivatives

Two classical methods for the synthesis of the quinoline-4-carboxylic acid scaffold are the Doebner and Pfitzinger reactions.

Doebner Reaction: A Three-Component Synthesis This reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.[14][15][16]

-

Reactant Mixture: In a round-bottom flask, combine aniline (1 equivalent), an aromatic aldehyde (1 equivalent), and pyruvic acid (1.2 equivalents) in a suitable solvent such as ethanol.

-

Reflux: Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

-

Filtration and Washing: Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Recrystallization: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Pfitzinger Reaction: Synthesis from Isatin This method utilizes the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[17][18][19]

-

Base Hydrolysis of Isatin: Dissolve potassium hydroxide in a mixture of water and ethanol. Add isatin and stir at room temperature until the color changes, indicating the formation of the potassium salt of isatinic acid.

-

Condensation: Add the carbonyl compound to the reaction mixture.

-

Reflux: Heat the mixture to reflux for 24 hours.

-

Work-up: After cooling, remove the solvent under reduced pressure. Dissolve the residue in water and extract with an organic solvent to remove impurities.

-

Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify with a dilute acid (e.g., HCl or acetic acid) to precipitate the quinoline-4-carboxylic acid derivative.

-

Collection and Drying: Collect the solid product by vacuum filtration, wash with cold water, and dry.

Biological Activity Assays

MTT Assay for Cytotoxicity The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[9][20][21][22]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination for Antimicrobial Activity The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]

-

Bacterial Culture Preparation: Prepare a standardized inoculum of the test bacterium (approximately 5 x 10⁵ CFU/mL) in a suitable broth medium.

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound with no visible bacterial growth.

LPS-Induced Anti-inflammatory Assay in RAW 264.7 Macrophages This assay evaluates the ability of compounds to inhibit the inflammatory response in macrophages stimulated with lipopolysaccharide (LPS).[13][23][24][25][26]

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

-

Cell Seeding and Treatment: Seed the cells in 96-well plates and treat with various concentrations of the test compounds in the presence of LPS (1 µg/mL) for 24 hours.

-

Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent as an indicator of NO production.

-

Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant using ELISA kits.

Signaling Pathways and Experimental Workflows

Conclusion

The quinoline-4-carboxylic acid scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. The synthetic tractability of this core structure, coupled with the diverse mechanisms of action exhibited by its derivatives, ensures its continued relevance in medicinal chemistry. This technical guide provides a foundational resource for researchers to further explore and exploit the therapeutic potential of this versatile class of compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. hrcak.srce.hr [hrcak.srce.hr]

- 14. iipseries.org [iipseries.org]

- 15. Doebner reaction - Wikipedia [en.wikipedia.org]

- 16. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 19. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Anti-inflammatory activity of 3-cinnamoyltribuloside and its metabolomic analysis in LPS-activated RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Pharmacological Evaluation of Araliadiol as a Novel Anti-Inflammatory Agent in LPS-Induced RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Mechanism of Action of 2-Arylquinoline Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms of action of 2-arylquinoline compounds, a class of molecules that has garnered significant interest in the field of drug discovery due to their diverse biological activities. This document details their anticancer, anti-inflammatory, and neuroprotective properties, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Anticancer Activity of 2-Arylquinoline Compounds

2-Arylquinolines have emerged as a promising class of anticancer agents, exhibiting activity against a range of cancer cell lines. Their primary mechanisms of action in this context include the dual inhibition of key kinases, induction of apoptosis, and the generation of reactive oxygen species.

Dual Inhibition of Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK)

A significant number of 2-arylquinoline derivatives have been identified as potent dual inhibitors of EGFR and FAK, two crucial kinases involved in cancer cell proliferation, survival, and metastasis.[1][2][3] The simultaneous inhibition of these two targets offers a synergistic approach to overcoming resistance mechanisms associated with single-target therapies.

Signaling Pathway:

Quantitative Data:

| Compound | Target | IC50 (nM) | Cancer Cell Line | Reference |

| 6f | EGFR | 25.39 | - | |

| FAK | 22.68 | - | ||

| 6h | EGFR | 20.15 | - | |

| FAK | 14.25 | - | ||

| 6i | EGFR | 22.36 | - | |

| FAK | 18.36 | - | ||

| 20f | EGFR | 24.81 | - | |

| FAK | 15.36 | - | ||

| 16d | FAK | 17.36 | - |

Induction of Apoptosis

Certain 2,3-diarylquinoline derivatives have been shown to induce cell cycle arrest at the G2/M phase, leading to apoptosis.[4] This is achieved through the modulation of key apoptotic proteins, including the upregulation of pro-apoptotic proteins Bax and Bad, and the downregulation of the anti-apoptotic protein Bcl-2, as well as the cleavage of PARP.[4] Additionally, some 2-styrylquinolines can induce apoptosis through a p53-independent mechanism mediated by the production of reactive oxygen species (ROS).[5]

Apoptotic Pathway:

Quantitative Data:

| Compound | Activity | GI50 (µM) | Cancer Cell Line | Reference |

| 16b | Antiproliferative | 0.71 | Hep 3B | [4] |

| Antiproliferative | 1.46 | H1299 | [4] | |

| Antiproliferative | 0.72 | MDA-MB-231 | [4] | |

| 13 | Cytotoxicity | 8.3 | HeLa | |

| 18 | Cytotoxicity | 13.15 | HeLa | |

| 12 | Cytotoxicity | 31.37 | PC3 | |

| 11 | Cytotoxicity | 34.34 | PC3 |

Anti-inflammatory Activity of 2-Arylquinoline Compounds

2-Arylquinolines have demonstrated significant anti-inflammatory properties, primarily by targeting key pathways in the inflammatory response.

Inhibition of LPS-Induced Inflammatory Responses

2-Substituted 3-arylquinoline derivatives have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-activated macrophages.[6][7] This is achieved through the suppression of inducible nitric oxide synthase (iNOS) expression, inhibition of mitogen-activated protein kinase (MAPK) phosphorylation, and attenuation of nuclear factor-kappa B (NF-κB) activity.[6]

Anti-inflammatory Signaling Pathway:

References

- 1. bowdish.ca [bowdish.ca]

- 2. benchchem.com [benchchem.com]

- 3. indigobiosciences.com [indigobiosciences.com]

- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. benchchem.com [benchchem.com]

Unveiling the Therapeutic Potential of Dimethoxyphenyl Quinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dimethoxyphenyl quinoline derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth analysis of their potential therapeutic targets, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows. The inherent structural features of the quinoline nucleus, combined with the electronic and steric contributions of the dimethoxyphenyl moiety, have enabled the development of potent and selective modulators of various biological processes, offering promising avenues for the treatment of cancer, inflammation, and multidrug resistance.

Anticancer Activity: Targeting Key Oncogenic Pathways

Dimethoxyphenyl quinoline derivatives have shown significant promise as anticancer agents by targeting fundamental processes of cancer cell proliferation, survival, and metastasis.[1] Key therapeutic targets identified include tubulin, receptor tyrosine kinases such as c-Met, and efflux pumps like P-glycoprotein that contribute to multidrug resistance.[2][3][4]

Tubulin Polymerization Inhibition

Certain dimethoxyphenyl quinoline derivatives act as potent inhibitors of tubulin polymerization, a critical process for mitotic spindle formation and cell division.[3] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3]

Quantitative Data: Anti-proliferative Activity of Tubulin Inhibitors

| Compound | Target Cell Line | IC50 (µM) | Reference |

| 14u (a 6-aryl-4-(3,4,5-trimethoxyphenyl)quinoline derivative) | Huh7 (Human Liver Cancer) | 0.03 | [3] |

| MCF-7 (Human Breast Cancer) | 0.18 | [3] | |

| SGC-7901 (Human Gastric Cancer) | - | [3] | |

| 7e (N-(4-benzoyl phenyl)-5,6,7-trimethoxyquinolin-4-amine) | A2780 (Human Ovarian Cancer) | - | [2] |

| 7f (N-(4-phenoxyphenyl)-5,6,7-trimethoxyquinolin-4-amine) | A2780 (Human Ovarian Cancer) | - | [2] |

Experimental Protocol: Tubulin Polymerization Assay

A standard tubulin polymerization assay is utilized to assess the inhibitory effect of dimethoxyphenyl quinoline derivatives. The protocol involves the following key steps:

-

Preparation of Tubulin: Porcine or bovine brain tubulin is purified through cycles of polymerization and depolymerization.

-

Assay Conditions: The assay is typically performed in a temperature-controlled spectrophotometer at 37°C. A reaction mixture containing tubulin, GTP (guanosine triphosphate), and a polymerization buffer (e.g., PIPES buffer) is prepared.

-

Compound Incubation: The test compounds (dimethoxyphenyl quinoline derivatives) are added to the reaction mixture at various concentrations.

-

Monitoring Polymerization: The polymerization of tubulin into microtubules is monitored by measuring the increase in absorbance (turbidity) at 340 nm over time.

-

Data Analysis: The rate of polymerization is calculated, and the IC50 value (the concentration of the compound that inhibits tubulin polymerization by 50%) is determined.

Signaling Pathway: Disruption of Microtubule Dynamics

Caption: Inhibition of tubulin polymerization by dimethoxyphenyl quinoline derivatives.

c-Met Kinase Inhibition

The HGF/c-Met signaling pathway plays a crucial role in cell proliferation, survival, and migration.[5] Dysregulation of this pathway is implicated in various cancers. Certain 6,7-dimethoxy-4-anilinoquinoline derivatives have been identified as potent inhibitors of the c-Met tyrosine kinase.[5]

Quantitative Data: c-Met Kinase Inhibitory Activity

| Compound | IC50 (µM) | Reference |

| 12n (a 6,7-dimethoxy-4-anilinoquinoline derivative) | 0.030 ± 0.008 | [5] |

Experimental Protocol: c-Met Kinase Assay

The inhibitory activity against c-Met kinase is typically evaluated using an in vitro kinase assay, such as the LanthaScreen™ Eu Kinase Binding Assay or a radiometric assay. A generalized protocol is as follows:

-

Reagents: Recombinant human c-Met kinase, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), ATP (adenosine triphosphate), and the test compounds.

-

Reaction: The kinase, substrate, and test compound are incubated in a reaction buffer. The kinase reaction is initiated by the addition of ATP.

-

Detection: The level of substrate phosphorylation is quantified. In a radiometric assay, [γ-³²P]ATP is used, and the incorporation of the radioactive phosphate into the substrate is measured. In FRET-based assays, a fluorescently labeled antibody that recognizes the phosphorylated substrate is used.

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.

Signaling Pathway: HGF/c-Met Pathway Inhibition

Caption: Inhibition of c-Met signaling by dimethoxyphenyl quinoline derivatives.

Overcoming Multidrug Resistance: P-glycoprotein Inhibition

P-glycoprotein (P-gp) is an ATP-binding cassette (ABC) transporter that actively effluxes a wide range of anticancer drugs from cancer cells, leading to multidrug resistance (MDR).[4][6] Certain 6-methoxy-2-arylquinoline derivatives have been shown to inhibit P-gp, thereby sensitizing resistant cancer cells to chemotherapeutic agents.[4][6]

Quantitative Data: P-gp Inhibitory Activity

| Compound | Cell Line | P-gp Inhibition Fold (vs. Verapamil) | Reference |

| 5a (alcoholic quinoline derivative) | EPG85-257RDB (P-gp overexpressing) | 1.3 | [4][6] |

| 5b (alcoholic quinoline derivative) | EPG85-257RDB (P-gp overexpressing) | 2.1 | [4] |

Experimental Protocol: Rhodamine 123 Efflux Assay

The P-gp inhibitory activity is commonly assessed by measuring the intracellular accumulation of a fluorescent P-gp substrate, such as Rhodamine 123.

-

Cell Culture: P-gp overexpressing cells (e.g., EPG85-257RDB) and their drug-sensitive parental cells (e.g., EPG85-257P) are cultured.

-

Compound Treatment: Cells are pre-incubated with the test compounds (dimethoxyphenyl quinoline derivatives) or a known P-gp inhibitor (e.g., verapamil) as a positive control.

-

Rhodamine 123 Loading: Rhodamine 123 is added to the cell culture medium and incubated to allow for cellular uptake.

-

Efflux Measurement: The medium is replaced with fresh medium (with or without the test compound), and the cells are incubated to allow for P-gp-mediated efflux of Rhodamine 123.

-

Fluorescence Quantification: The intracellular fluorescence of Rhodamine 123 is measured using a flow cytometer or a fluorescence microplate reader. Increased intracellular fluorescence indicates inhibition of P-gp.

Experimental Workflow: P-gp Inhibition Assay

Caption: Experimental workflow for assessing P-gp inhibition.

Anti-inflammatory Activity: COX-2 Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[7] A synthetic quinoline derivative, 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid (QC), has demonstrated potent anti-inflammatory and anti-nociceptive effects, which are attributed to its ability to inhibit the COX-2 enzyme.[7]

Experimental Protocol: Xylene-Induced Ear Edema Test

This in vivo assay is used to evaluate the acute anti-inflammatory effect of a compound.

-

Animal Model: Mice are typically used for this assay.

-

Compound Administration: The test compound (QC) or a reference drug (e.g., diclofenac) is administered to the mice, usually orally or intraperitoneally.

-

Induction of Inflammation: A fixed volume of xylene, an irritant, is applied to the anterior and posterior surfaces of one ear of each mouse to induce edema.

-

Measurement of Edema: After a specific time, the mice are euthanized, and circular sections are taken from both the treated and untreated ears. The weight difference between the two ear punches is calculated as a measure of the edema.

-

Data Analysis: The percentage inhibition of edema by the test compound is calculated relative to the control group.

Logical Relationship: Mechanism of Anti-inflammatory Action

Caption: Inhibition of COX-2 by a dimethoxyphenyl quinoline derivative.

Conclusion

Dimethoxyphenyl quinoline derivatives represent a privileged scaffold in drug discovery with the potential to address significant unmet medical needs. Their ability to interact with diverse therapeutic targets, including tubulin, receptor tyrosine kinases, and inflammatory enzymes, underscores their versatility. The data and methodologies presented in this guide provide a solid foundation for further research and development of this promising class of compounds. Future efforts should focus on optimizing their potency, selectivity, and pharmacokinetic properties to translate their preclinical efficacy into clinical success.

References

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and biological evaluation of 6-aryl-4-(3,4,5-trimethoxyphenyl)quinoline derivatives with promising antitumor activities as novel colchicine-binding site inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 2-Phenylquinoline-4-Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-phenylquinoline-4-carboxylic acid scaffold, a core component of the historical drug cinchophen, has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities. This heterocyclic motif serves as a privileged structure, with derivatives exhibiting a broad spectrum of biological effects, including antibacterial, anticancer, anti-inflammatory, and antiviral properties. The biological activity of these compounds is intricately linked to the nature and position of substituents on both the quinoline and the 2-phenyl rings. Understanding the structure-activity relationship (SAR) is paramount for the rational design of novel therapeutic agents with enhanced potency and selectivity. This technical guide provides an in-depth analysis of the SAR of 2-phenylquinoline-4-carboxylic acid derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Synthesis of the 2-Phenylquinoline-4-Carboxylic Acid Scaffold

The synthesis of the 2-phenylquinoline-4-carboxylic acid core is predominantly achieved through two classical named reactions: the Doebner reaction and the Pfitzinger reaction.

Doebner Reaction

The Doebner reaction is a three-component condensation of an aniline, an aromatic aldehyde (benzaldehyde for the parent compound), and pyruvic acid. This one-pot synthesis is an efficient method for generating 2-substituted quinoline-4-carboxylic acids.

Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base. This method is also highly versatile for the synthesis of quinoline-4-carboxylic acids.

Structure-Activity Relationship Studies

The pharmacological profile of 2-phenylquinoline-4-carboxylic acid derivatives can be finely tuned by strategic structural modifications. The following sections delineate the SAR for various biological activities.

Antibacterial Activity

Derivatives of 2-phenylquinoline-4-carboxylic acid have been investigated for their activity against both Gram-positive and Gram-negative bacteria. The introduction of basic groups and modifications of the 2-phenyl ring have been shown to modulate their antibacterial spectrum and potency.[1]

Table 1: Antibacterial Activity of 2-Phenylquinoline-4-carboxylic Acid Derivatives

| Compound | R1 | R2 | R3 | R4 | Test Organism | MIC (µg/mL) | Reference |

| 1a | H | H | H | H | S. aureus | >256 | [1] |

| 5a4 | H | H | NHCOCH3 | H | S. aureus | 64 | [1] |

| 5a7 | H | H | NH(CH2)2N(CH3)2 | H | E. coli | 128 | [1] |

Note: The table is a representation of data available in the cited literature. For a comprehensive understanding, refer to the original source.

A key SAR observation is that structural modifications of the parent 2-phenyl-quinoline-4-carboxylic acid can lead to an increase in antibacterial activity. For instance, the introduction of an acetamido group at the 2'-position of the phenyl ring (Compound 5a4) significantly enhances activity against S. aureus.[1] Furthermore, the incorporation of a basic dimethylaminoethylamino side chain (Compound 5a7) confers activity against E. coli.[1]

Anticancer Activity: Histone Deacetylase (HDAC) Inhibition

The 2-phenylquinoline-4-carboxylic acid moiety has been effectively utilized as a "cap" group in the design of histone deacetylase (HDAC) inhibitors.[2][3] These inhibitors typically consist of a cap group, a linker, and a zinc-binding group (ZBG). The SAR in this context is complex, involving interplay between all three components.

Table 2: HDAC Inhibitory Activity of 2-Phenylquinoline-4-carboxylic Acid Derivatives

| Compound | 2-Phenyl Substituent | Linker | ZBG | HDAC3 IC50 (µM) | Reference |

| D28 | Unsubstituted | Phenylpiperazine | Hydroxamic acid | 24.45 | [2] |

| D29 | Unsubstituted | Phenylpiperazine | Hydrazide | 0.477 | [2] |

Note: The table is a representation of data available in the cited literature. For a comprehensive understanding, refer to the original source.

A significant finding is the profound impact of the zinc-binding group on HDAC inhibitory activity and selectivity. While a hydroxamic acid ZBG (D28) confers modest HDAC3 inhibition, switching to a hydrazide ZBG (D29) dramatically increases potency against HDAC3.[2] The SAR also indicates that substitutions on the 2-phenyl ring play a role, with difluoro and phenyl substitutions being conducive to activity, while chloro, methyl, and methoxy substitutions tend to decrease potency.

Experimental Protocols

Synthesis: Doebner Reaction (General Procedure)

-

Reactant Mixture: In a round-bottom flask, combine aniline (1 equivalent), the desired benzaldehyde derivative (1 equivalent), and pyruvic acid (1.2 equivalents) in ethanol.

-

Catalyst: A catalytic amount of an acid, such as trifluoroacetic acid, can be added.

-

Reaction Conditions: Reflux the mixture for several hours.

-

Work-up: Cool the reaction mixture and pour it into ice water to precipitate the product.

-

Purification: The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent.

Antibacterial Susceptibility Testing: Broth Microdilution Method (MIC Determination)

-

Preparation of Stock Solution: Dissolve the test compounds in dimethyl sulfoxide (DMSO) to a known concentration.

-

Serial Dilution: Perform a two-fold serial dilution of the compound stock solutions in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to the final concentration.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The minimum inhibitory concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion

The 2-phenylquinoline-4-carboxylic acid scaffold remains a highly valuable template in modern drug discovery. The wealth of available synthetic methodologies, coupled with a growing understanding of its structure-activity relationships, provides a solid foundation for the development of new therapeutic agents. This guide has summarized key SAR findings for antibacterial and anticancer activities, providing a framework for the rational design of next-generation derivatives. The detailed experimental protocols offer a starting point for researchers aiming to synthesize and evaluate novel compounds based on this versatile scaffold. Future work in this area will likely focus on exploring a wider range of biological targets and optimizing the pharmacokinetic properties of these promising molecules.

References

An In-depth Technical Guide to 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic Acid: Synthesis, and Biological Exploration

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline-4-carboxylic acid scaffold represents a significant "privileged structure" in medicinal chemistry, forming the foundation for a multitude of therapeutic agents. Since the initial isolation of quinoline from coal tar in the 19th century, this heterocyclic system has been the subject of extensive synthetic and pharmacological research[1]. This technical guide focuses on a specific derivative, 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid, providing a comprehensive overview of its synthesis and known biological activities. While the specific discovery history of this compound is not extensively documented, its development is rooted in the broader exploration of the quinoline-4-carboxylic acid class. This document details established synthetic protocols, summarizes quantitative biological data, and presents visual diagrams of synthetic pathways to serve as a valuable resource for professionals engaged in drug discovery and development.

Historical Context: The Quinoline-4-Carboxylic Acid Core

The journey of quinoline derivatives in science began in the 1830s with the isolation of quinoline from coal tar. However, the targeted synthesis of its derivatives, particularly the functionally pivotal quinoline-4-carboxylic acids, truly initiated their significant role in medicinal chemistry[1]. Two classical named reactions have been instrumental in accessing this scaffold: the Pfitzinger reaction and the Doebner reaction[1]. These methods have enabled the generation of a diverse array of analogs, leading to the discovery of compounds with a wide spectrum of biological activities, from antimalarial to anticancer agents[2][3].

Synthesis of this compound

The synthesis of this compound is primarily achieved through multicomponent reactions, most notably the Doebner reaction. This approach involves the condensation of an aniline, an aldehyde (in this case, 3,4-dimethoxybenzaldehyde), and pyruvic acid.

Doebner Reaction

A common and efficient method for synthesizing 2-arylquinoline-4-carboxylic acids is the Doebner reaction[4]. This one-pot synthesis involves the reaction of an aniline, a substituted benzaldehyde, and pyruvic acid.

A general procedure for the synthesis of 8-Benzoyl-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid via the Doebner reaction is as follows:

-

2- or 4-aminobenzophenone (1 mmol), 3,4-dimethoxybenzaldehyde (1 mmol), and pyruvic acid (1 mmol) are refluxed in acetic acid[4].

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC)[4].

-

Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.

-

The crude product is then purified, typically by recrystallization, to afford the pure this compound derivative[4].

A catalyst-free Doebner reaction has also been reported for the synthesis of similar quinoline-4-carboxylic acid derivatives, where the reactants are refluxed in ethanol[5][6]. This method offers the advantages of high yields, chromatography-free purification, and a simple work-up procedure[5].

Pfitzinger Reaction

The Pfitzinger reaction provides an alternative route to quinoline-4-carboxylic acids. This reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base[1][7]. While not explicitly detailed for this specific compound in the provided results, it remains a cornerstone for the synthesis of this class of molecules[1][7].

Biological Activities and Potential Applications

This compound and its derivatives have been investigated for a range of biological activities, indicating their potential as therapeutic agents.

Multidrug Resistance Protein 2 (MRP2) Inhibition

Derivatives of this compound have been synthesized and evaluated as inhibitors of multidrug resistance protein 2 (MRP2)[4]. MRP2 is a transporter protein that plays a role in the efflux of drugs from cells, contributing to multidrug resistance in cancer.

Other Investigated Activities

The broader class of quinoline-4-carboxylic acid derivatives has been explored for a multitude of biological effects, suggesting potential avenues for the investigation of this compound. These activities include:

-

Antimalarial: New analogues of quinoline-4-carboxylic acids have shown promising antiplasmodial activity[2].

-